molecular formula C14H12N4O B1669319 CU-CPT-8m CAS No. 125079-83-6

CU-CPT-8m

Número de catálogo B1669319
Número CAS: 125079-83-6
Peso molecular: 252.27 g/mol
Clave InChI: HNKGGVGQAVODNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CU-CPT-8m is a specific antagonist of toll-like receptor 8 (TLR8) with an IC50 of 67 nM . It is selective for TLR8 over a panel of all other human TLRs when used at a concentration of 1 μM . It has been used in research to study the role of TLR8 in inflammation and fibrosis .


Molecular Structure Analysis

The molecular formula of CU-CPT-8m is C14H12N4O, and it has a molecular weight of 252.27 . The structure of CU-CPT-8m was validated by two new X-ray crystallographic structures .


Physical And Chemical Properties Analysis

CU-CPT-8m is a crystalline solid with a molecular weight of 252.3 and a molecular formula of C14H12N4O . It is soluble in DMSO .

Safety And Hazards

CU-CPT-8m is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name

7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGGVGQAVODNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CU-CPT-8m

Synthesis routes and methods

Procedure details

A mixture of 7-(3-methylphenyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile (prepared as described in Example 7 of U.S. Pat. No. 4,236,005) and concentrated sulfuric acid is stirred at room temperature for 16 hours. The solution is then carefully poured into ice with stirring and mixture is carefully made just basic with concentrated ammonium hydroxide. The solid is collected by filtration to give 7-(3-methylphenyl) pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CU-CPT-8m
Reactant of Route 2
Reactant of Route 2
CU-CPT-8m
Reactant of Route 3
Reactant of Route 3
CU-CPT-8m
Reactant of Route 4
CU-CPT-8m
Reactant of Route 5
CU-CPT-8m
Reactant of Route 6
Reactant of Route 6
CU-CPT-8m

Citations

For This Compound
4
Citations
X Kong, S Jiang, Q He, X Shi, W Pu, Y Huang… - …, 2023 - academic.oup.com
… Consistently, both TLR8-siRNA and cu-cpt-8m reversed the phenotypes observed in TLR8-… Subcutaneous injection of cu-cpt-8m significantly alleviated BLM-induced skin inflammation …
Number of citations: 3 academic.oup.com
M Huang, F He, D Li, YJ Xie, ZB Jiang, JM Huang… - Cell Death & …, 2022 - nature.com
… To block the NF-κB pathway and TLRs in macrophages, the NF-κB inhibitor BAY 11-7082 or TLRs inhibitors (Resatorvid for TLR4, TH1020 for TLR5, CU-CPT-8m for TLR8) were added …
Number of citations: 3 www.nature.com
M Hu, Q Yan, M Deng, M Liang, L Liang, S Yi… - Chinese Journal of …, 2024 - cjter.com
Abstract: BACKGROUND: Mangiferin is a biphenylpyridone compound extracted from mango leaves, bark and roots. Previous studies have shown that mangiferin can exert anti-…
Number of citations: 2 www.cjter.com
NB Karroum - 2018 - theses.hal.science
… latérale (en bas) des complexes sans ligand (gauche), TLR8-cu-cpt 8m (milieu) et TLR8-R848 (droite). TLR8 et son partenaire de dimérisation, TLR8 *, sont respectivement de couleur …
Number of citations: 4 theses.hal.science

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.